Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate
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Overview
Description
Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds have been found to exhibit high anti-tumor activity . The primary targets of these compounds are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . This is achieved through the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .
Biochemical Pathways
The affected biochemical pathways involve the inhibition of cancer cell proliferation. The compound’s interaction with its targets leads to a marked inhibition of the cytolytic activity of the cancer cells
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compound’s action results in a dose-dependent inhibition of the proliferations of Hela, A549, HepG2, and MCF-7 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have similar structural features and biological activities.
Indolo[2,3-b]quinoxalines: Another class of compounds with comparable properties and applications.
Uniqueness
Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is unique due to its specific tert-butyl and indole moieties, which contribute to its distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
Properties
IUPAC Name |
tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVCTUREBJLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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